molecular formula C15H21NO2 B2651540 tert-Butyl 3-benzylazetidine-1-carboxylate CAS No. 1714979-63-1

tert-Butyl 3-benzylazetidine-1-carboxylate

Cat. No.: B2651540
CAS No.: 1714979-63-1
M. Wt: 247.338
InChI Key: UWQBJQUICYNBMP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-benzylazetidine-1-carboxylate involves several steps. One common method includes the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 3-benzylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-benzylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-benzylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

tert-Butyl 3-benzylazetidine-1-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 3-phenylazetidine-1-carboxylate
  • tert-Butyl 3-methylazetidine-1-carboxylate
  • tert-Butyl 3-ethylazetidine-1-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. This compound is unique due to its benzyl group, which imparts specific reactivity and stability characteristics .

Properties

IUPAC Name

tert-butyl 3-benzylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-13(11-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQBJQUICYNBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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